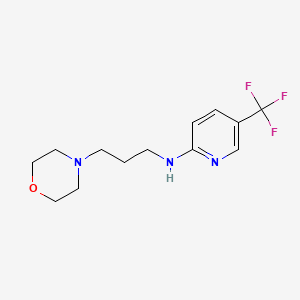
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that was first synthesized in the 1970s and has been widely used in research studies to investigate the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 3-aminopropylmorpholine in the presence of a base to form the desired product.
Starting Materials
2-chloro-5-(trifluoromethyl)pyridine, 3-aminopropylmorpholine, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2-chloro-5-(trifluoromethyl)pyridine and 3-aminopropylmorpholine in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity.
Mécanisme D'action
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra. MPP+ enters the neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
The primary biochemical and physiological effects of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine are the selective damage to dopaminergic neurons in the substantia nigra and the subsequent loss of dopamine in the striatum. This leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine in lab experiments is that it selectively targets dopaminergic neurons in the substantia nigra, allowing researchers to study the specific effects of dopamine depletion on the brain. However, N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine has several limitations, including its toxicity and the fact that it only models a specific subset of Parkinson's disease cases.
Orientations Futures
There are several future directions for research on N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine and its applications in the field of neuroscience. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine toxicity. Another area of research is the use of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine as a tool to investigate the role of dopamine in the brain and its effects on behavior and cognition. Additionally, N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine may have applications in the study of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Applications De Recherche Scientifique
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine has been widely used in scientific research to investigate the mechanisms of neurodegenerative diseases such as Parkinson's disease. N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine is known to cause selective damage to dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. By studying the effects of N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine on the brain, researchers hope to gain a better understanding of the underlying mechanisms of Parkinson's disease and develop new treatments for this debilitating condition.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c14-13(15,16)11-2-3-12(18-10-11)17-4-1-5-19-6-8-20-9-7-19/h2-3,10H,1,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEPGQMTIYRORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholinopropyl)-5-(trifluoromethyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)

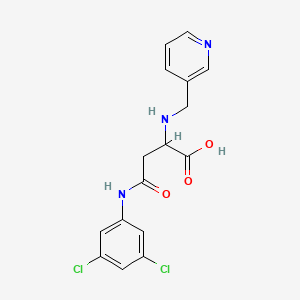
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)
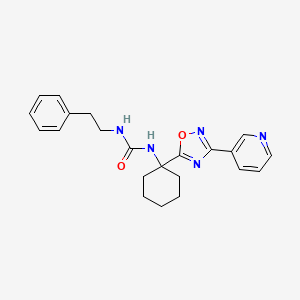
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)
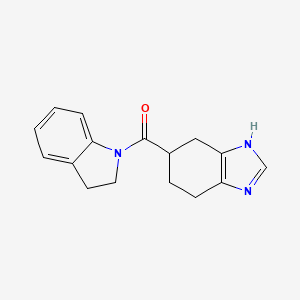
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
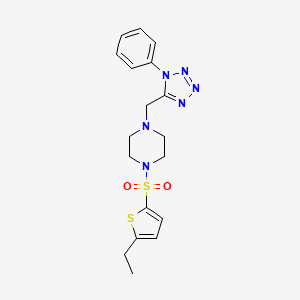
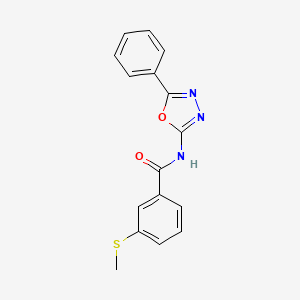
![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)